

Structure of Ac-VDVAD-CHO Bound to Caspase-3: A Technical Guide

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Compound of Interest		
Compound Name:	Ac-VDVAD-CHO	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of the peptide aldehyde inhibitor **Ac-VDVAD-CHO** in complex with its target, caspase-3. This information is critical for understanding the mechanism of inhibition and for the rational design of more potent and selective caspase inhibitors for therapeutic applications.

Introduction to Caspase-3 and Ac-VDVAD-CHO

Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of a broad spectrum of cellular substrates. Its activation is a critical event in programmed cell death.[1] The activation of Caspase-3 is a tightly regulated process, triggered by initiator caspases like caspase-8 and caspase-9 in response to apoptotic signals.[2] The peptide inhibitor **Ac-VDVAD-CHO** (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent inhibitor of caspase-3.

Structural Analysis of the Caspase-3/Ac-VDVAD-CHO Complex

The crystal structure of human caspase-3 in complex with **Ac-VDVAD-CHO** has been determined by X-ray diffraction, providing detailed insights into their interaction. The relevant Protein Data Bank (PDB) entry for this complex is 2H65.[3]



The inhibitor binds to the active site of caspase-3, with the aldehyde group forming a covalent hemiacetal linkage with the catalytic cysteine residue (Cys163) in the active site. The peptide backbone of the inhibitor forms several hydrogen bonds with the main chain atoms of the enzyme, contributing to the stability of the complex.

The specificity of **Ac-VDVAD-CHO** for caspase-3 is determined by the interactions of its side chains with the substrate-binding pockets (S-sites) of the enzyme. The P1 aspartate residue of the inhibitor forms a crucial salt bridge with the Arg207 and Gln208 residues in the S1 pocket of caspase-3. The P4 aspartate residue interacts with a positively charged patch on the enzyme surface. The valine and alanine residues at the P3 and P2 positions, respectively, occupy hydrophobic pockets in the active site cleft. A hydrophobic S5 site has been identified for caspase-3, where the side-chains of Phe250 and Phe252 interact with the P5 Valine of **Ac-VDVAD-Cho**, and enclose the substrate-binding site by a conformational change.[3]

Quantitative Structural and Binding Data

The following tables summarize the key quantitative data for the caspase-3/**Ac-VDVAD-CHO** complex.

Table 1: Crystallographic Data for the Caspase-3/Ac-VDVAD-CHO Complex (PDB ID: 2H65)[3]

Parameter	Value
Resolution (Å)	2.30
R-Value Work	0.209
R-Value Free	0.246
Space Group	P 21 21 21
Unit Cell Dimensions (Å)	a=70.3, b=73.4, c=105.5

Table 2: Kinetic and Binding Affinity Data for Ac-VDVAD-CHO against Caspase-3

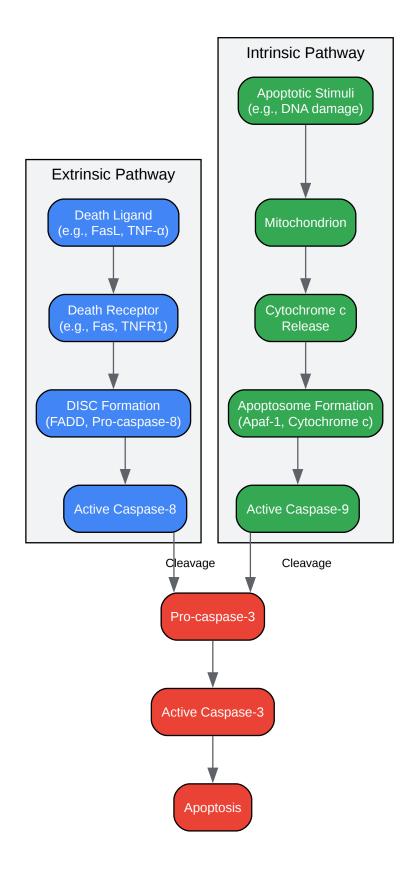
Parameter	Value	Reference
Ki	6.5 nM	[3]



Signaling Pathway of Caspase-3 Activation

Caspase-3 is activated through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.





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Caption: Caspase-3 activation via the extrinsic and intrinsic apoptotic pathways.



Experimental Protocols

This section outlines the general experimental procedures for determining the crystal structure of a caspase-3/inhibitor complex, based on established methodologies.

Expression and Purification of Recombinant Caspase-3

- Gene Expression: The human procaspase-3 gene is cloned into an E. coli expression vector (e.g., pET vector) with an N-terminal His-tag. The plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
- Cell Culture and Induction: The transformed E. coli are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 1 mM IPTG at 18°C for 18 hours.[4]
- Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris pH 7.5, 250 mM NaCl, 5% glycerol, and 0.05% β-mercaptoethanol).[4] Lysis is performed by ultrasonication.
- Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the His-tagged procaspase-3 is eluted with lysis buffer containing 250 mM imidazole.
- Activation and Further Purification: The purified procaspase-3 is activated by incubation with
 a catalytic amount of active caspase-3 or another appropriate protease (e.g., thrombin, if a
 thrombin cleavage site is engineered).[4] The active caspase-3 is further purified by sizeexclusion chromatography to remove the cleaved His-tag and any remaining procaspase-3.

Crystallization of the Caspase-3/Ac-VDVAD-CHO Complex

- Complex Formation: Purified active caspase-3 is incubated with a molar excess of Ac-VDVAD-CHO inhibitor for a specified time to ensure complete binding.
- Crystallization Screening: The caspase-3/inhibitor complex is concentrated and subjected to sparse matrix screening using commercial crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.



• Crystal Optimization: Promising crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

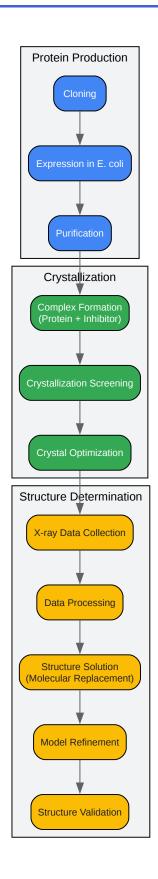
X-ray Data Collection and Structure Determination

- Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- Data Processing: The diffraction images are processed, integrated, and scaled using software such as HKL2000 or XDS.
- Structure Solution and Refinement: The structure is solved by molecular replacement using a
 previously determined caspase-3 structure as a search model. The model is then refined
 using programs like REFMAC5 or PHENIX, with manual rebuilding in Coot. The inhibitor
 molecule is built into the electron density map during the refinement process.

Experimental Workflow for Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a protein-inhibitor complex.





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Caption: Workflow for protein-inhibitor complex structure determination.



Conclusion

The detailed structural and quantitative data presented in this guide provide a comprehensive understanding of the binding of **Ac-VDVAD-CHO** to caspase-3. This information serves as a valuable resource for researchers in the fields of apoptosis, enzymology, and drug discovery, facilitating the development of novel therapeutics targeting caspase-3. The provided experimental protocols offer a practical framework for the structural and functional characterization of caspase-inhibitor complexes.

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